molecular formula C12H16ClF2NO B1407227 3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride CAS No. 745066-70-0

3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride

Cat. No.: B1407227
CAS No.: 745066-70-0
M. Wt: 263.71 g/mol
InChI Key: MFUMAIWRLURPIV-UHFFFAOYSA-N
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Description

3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,4-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated compounds like bromoethane in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced piperidine derivative.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Difluorobenzyl)oxy)-2-pyridinamine
  • 3,4-Difluorobenzyl chloride
  • 3,4-Difluorobenzoyl chloride

Uniqueness

3-((3,4-Difluorobenzyl)oxy)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[(3,4-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-4-3-9(6-12(11)14)8-16-10-2-1-5-15-7-10;/h3-4,6,10,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUMAIWRLURPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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